molecular formula C11H12FNO2 B13930208 Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate

Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate

Cat. No.: B13930208
M. Wt: 209.22 g/mol
InChI Key: IRHRMUHXZISERI-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate: is an organic compound with the molecular formula C11H12FNO2 It is a derivative of benzoic acid, featuring a fluorine atom, an amino group, and a cyclopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed:

    Substituted Derivatives: Various substituted benzoates depending on the electrophile used.

    Biaryl Compounds: Products of coupling reactions with boronic acids.

Scientific Research Applications

Chemistry: Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound is investigated for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of agrochemicals and other functional materials .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 3-amino-4-cyclopropyl-2-fluorobenzoate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)8-5-4-7(6-2-3-6)10(13)9(8)12/h4-6H,2-3,13H2,1H3

InChI Key

IRHRMUHXZISERI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C2CC2)N)F

Origin of Product

United States

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